1-[(E)-But-2-enoyl]azetidine-2-carboxamide
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Overview
Description
1-[(E)-But-2-enoyl]azetidine-2-carboxamide is a fascinating compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the but-2-enoyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents some challenges due to the inherent reactivity of the intermediates.
Industrial production methods often involve the polymerization of azetidine monomers through anionic or cationic ring-opening polymerization . These methods allow for the production of polyamines with various structures, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
1-[(E)-But-2-enoyl]azetidine-2-carboxamide undergoes several types of chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) by disrupting its dimerization and DNA-binding activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be compared to other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxamide. While these compounds share the azetidine core, their functional groups and reactivity differ significantly . For instance, azetidine-2-carboxylic acid is known for its role as a non-proteinogenic amino acid, while azetidine-3-carboxamide has applications in medicinal chemistry as a potential drug candidate .
The uniqueness of this compound lies in its combination of the but-2-enoyl group with the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(E)-but-2-enoyl]azetidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSGWSGHSSQPM-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172619-35-9 |
Source
|
Record name | 1-(but-2-enoyl)azetidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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